

C.I. Acid Red 183: A Novel Tracking Dye for Electrophoresis

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Compound of Interest

Compound Name: C.I. Acid Red 183

Cat. No.: B1219784

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophoresis is a fundamental technique for the separation of macromolecules such as DNA, RNA, and proteins. A critical component of this process is the use of a tracking dye, which is added to the sample to allow for visual monitoring of its migration through the gel matrix. While traditional dyes like bromophenol blue and xylene cyanol are widely used, the exploration of novel dyes with distinct properties can offer advantages in specific applications. [1][2][3][4][5] This document outlines the potential application of **C.I. Acid Red 183** as a tracking dye in both agarose and polyacrylamide gel electrophoresis.

C.I. Acid Red 183 is a red anionic dye with a molecular weight of 532.48 g/mol and a maximum absorbance at 494 nm. Its vibrant red color offers a clear visual contrast against the typical blue of other common tracking dyes, which could be advantageous in multi-sample loading or when using specific gel documentation systems. These application notes provide a hypothetical framework for the use of **C.I. Acid Red 183**, including preparation of a loading buffer and protocols for its use in nucleic acid and protein electrophoresis.

Physicochemical Properties of C.I. Acid Red 183

A summary of the key properties of **C.I. Acid Red 183** is presented below.

Property	Value	Reference
C.I. Name	Acid Red 183	
C.I. Number	18800	
CAS Number	6408-31-7	
Molecular Formula	C ₁₆ H ₁₁ ClN ₄ Na ₂ O ₈ S ₂	
Molecular Weight	532.48 g/mol	
λ _{max}	494 nm	
Color	Red	
Solubility	Soluble in water	

Hypothetical Migration Characteristics

The migration of a tracking dye is dependent on the gel concentration and the type of electrophoresis (denaturing or non-denaturing). Based on its molecular weight, **C.I. Acid Red 183** is expected to migrate at a rate that is useful for tracking the progress of electrophoresis for a range of nucleic acid and protein sizes. The following tables provide an estimated migration behavior of **C.I. Acid Red 183** compared to standard tracking dyes.

Table 1: Estimated Migration of Tracking Dyes in Agarose Gels

Agarose Gel Concentration (%)	C.I. Acid Red 183 (estimated bp)	Bromophenol Blue (approx. bp)	Xylene Cyanol FF (approx. bp)
0.8	~400	~300	~4000
1.0	~300	~250	~3000
1.5	~200	~150	~2000
2.0	~100	~100	~1000

Table 2: Estimated Migration of Tracking Dyes in Denaturing Polyacrylamide Gels

Polyacrylamide Gel Concentration (%)	C.I. Acid Red 183 (estimated nt)	Bromophenol Blue (approx. nt)	Xylene Cyanol FF (approx. nt)
6	~30	26	106
8	~22	19	75
10	~15	12	55
12	~10	<10	40

Table 3: Estimated Migration of Tracking Dyes in Native Polyacrylamide Gels for Proteins

Polyacrylamide Gel Concentration (%)	C.I. Acid Red 183 (estimated kDa)	Bromophenol Blue (approx. kDa)
10	<15	<10
12	<10	<8
15	<8	<5

Experimental Protocols

Preparation of 6X C.I. Acid Red 183 Loading Dye

Materials:

- **C.I. Acid Red 183** powder
- Glycerol (sterile)
- EDTA (0.5 M, pH 8.0)
- Tris-HCl (1 M, pH 8.0)
- Nuclease-free water

Procedure:

- To prepare 10 mL of 6X loading dye, combine the following in a 15 mL conical tube:
 - Glycerol: 3.0 mL (for a final concentration of 30%)
 - 0.5 M EDTA, pH 8.0: 1.2 mL (for a final concentration of 60 mM)
 - 1 M Tris-HCl, pH 7.5: 0.6 mL (for a final concentration of 60 mM)
 - **C.I. Acid Red 183**: 25 mg (for a final concentration of 0.25%)
- Add nuclease-free water to a final volume of 10 mL.
- Vortex thoroughly until the **C.I. Acid Red 183** is completely dissolved.
- Store the 6X loading dye at 4°C for short-term storage or at -20°C for long-term storage.

Protocol for Agarose Gel Electrophoresis of Nucleic Acids

Materials:

- Agarose
- 1X TAE or TBE buffer
- 6X **C.I. Acid Red 183** Loading Dye
- DNA samples
- DNA ladder
- Gel casting tray and combs
- Electrophoresis power supply and tank
- UV transilluminator or other gel imaging system

Procedure:

- Prepare the Agarose Gel:
 - Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 g of agarose in 100 mL of 1X running buffer for a 1% gel).
 - Add the agarose to the 1X running buffer in a flask.
 - Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved.
 - Allow the solution to cool to approximately 50-60°C.
 - Pour the molten agarose into a gel casting tray with combs in place and allow it to solidify.
- Prepare the Samples:
 - Mix your DNA samples and DNA ladder with the 6X **C.I. Acid Red 183** Loading Dye to a final concentration of 1X (e.g., mix 5 µL of DNA sample with 1 µL of 6X loading dye).
- Load and Run the Gel:
 - Place the solidified gel in the electrophoresis tank and add enough 1X running buffer to cover the gel.
 - Carefully load the prepared samples into the wells of the gel.
 - Connect the electrophoresis tank to the power supply and apply the appropriate voltage (typically 1-5 V/cm).
 - Monitor the migration of the red **C.I. Acid Red 183** dye front to track the progress of the electrophoresis.
- Visualize the Results:
 - Once the dye front has migrated to the desired distance, turn off the power supply.
 - Carefully remove the gel from the tank.

- Stain the gel with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe) if it was not included in the gel.
- Visualize the DNA bands using a UV transilluminator or other appropriate imaging system.

Protocol for Polyacrylamide Gel Electrophoresis (PAGE) of Proteins

Materials:

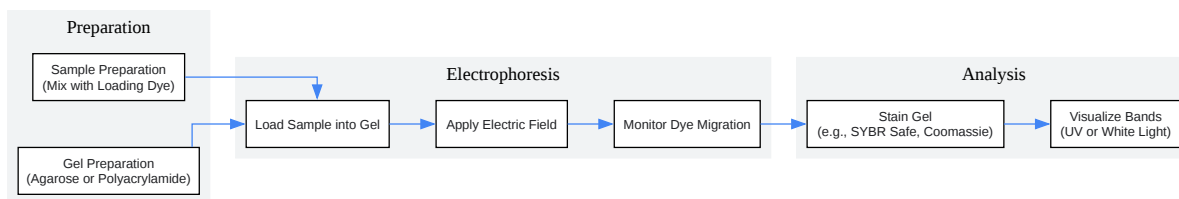
- Acrylamide/bis-acrylamide solution
- Tris-HCl buffers for stacking and resolving gels
- Ammonium persulfate (APS)
- TEMED
- SDS (for SDS-PAGE)
- Protein samples
- Protein ladder
- 6X **C.I. Acid Red 183** Loading Dye (can be modified to include SDS for denaturing gels)
- Electrophoresis power supply and vertical gel tank

Procedure:

- Prepare the Polyacrylamide Gel:
 - Assemble the gel casting apparatus.
 - Prepare the resolving and stacking gel solutions according to standard protocols.
 - Pour the resolving gel, leaving space for the stacking gel. Overlay with water or isopropanol.

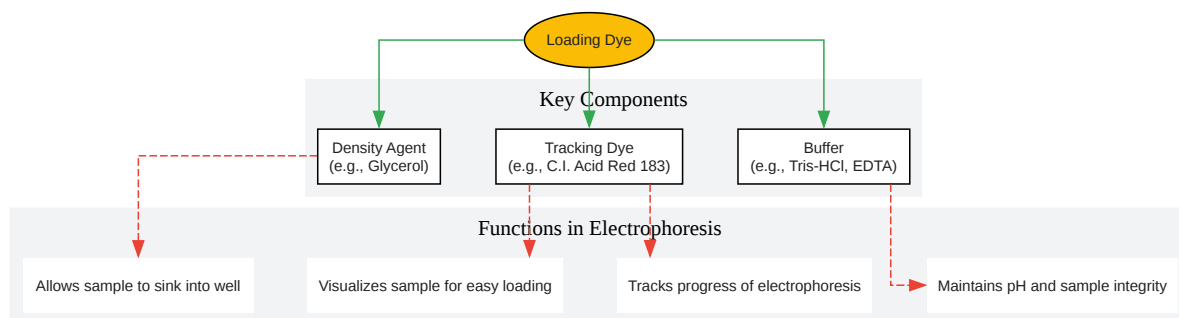
- After polymerization, remove the overlay and pour the stacking gel, inserting the comb.
- Prepare the Samples:
 - For denaturing SDS-PAGE, mix protein samples with a loading buffer containing SDS and a reducing agent, in addition to the 6X **C.I. Acid Red 183** Loading Dye, to a final concentration of 1X. Heat the samples if required by your protocol.
 - For native PAGE, mix protein samples with a non-denaturing loading buffer containing the 6X **C.I. Acid Red 183** Loading Dye.
- Load and Run the Gel:
 - Place the polymerized gel into the electrophoresis tank and fill with the appropriate running buffer.
 - Load the prepared protein samples and ladder into the wells.
 - Connect the power supply and run the gel at the desired voltage or current until the red dye front reaches the bottom of the gel.
- Visualize the Results:
 - After electrophoresis, carefully remove the gel from the casting plates.
 - Stain the gel with a protein stain such as Coomassie Brilliant Blue or use a silver staining protocol to visualize the protein bands.

Visualized Workflows



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Caption: General workflow for gel electrophoresis using a tracking dye.



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Caption: Components and functions of a loading dye for electrophoresis.

Conclusion

While **C.I. Acid Red 183** is not traditionally used as a tracking dye in electrophoresis, its physicochemical properties suggest it could be a viable alternative to commonly used dyes. Its distinct red color may offer benefits in terms of visualization and sample tracking. The protocols and data presented here are hypothetical and intended to serve as a starting point for

researchers interested in exploring the use of **C.I. Acid Red 183** in their electrophoresis applications. Empirical validation of its migration characteristics and compatibility with various buffer systems and downstream applications is recommended.

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